molecular formula C13H10N2 B076004 3-phenyl-1H-indazole CAS No. 13097-01-3

3-phenyl-1H-indazole

Cat. No.: B076004
CAS No.: 13097-01-3
M. Wt: 194.23 g/mol
InChI Key: MXBKCOLSUUYOHT-UHFFFAOYSA-N
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Description

3-phenyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity : 3-phenyl-1H-indazole derivatives, specifically N-phenyl-1H-indazole-1-carboxamides, have shown promising antiproliferative activity against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Some derivatives, like compound 1c, have been effective against colon and melanoma cell lines, causing a marked increase of cells in the G0-G1 phase and affecting the phosphorylation state of the pRb protein (Maggio et al., 2011).

  • C-3 Arylation in Pharmaceutical and Agrochemicals : A practical protocol for direct C-3 arylation of indazole with aryl halides has been developed, which is significant for synthesizing molecules structurally related to drugs and pesticides (Ye et al., 2013).

  • Antimicrobial Activity : Novel pyrimidine and annulated pyrimidine fused indazole derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).

  • Effects on Plant Growth : 3-aryl-1H-indazoles have been found to inhibit the growth of root and shoot lengths of wheat and sorghum, especially at higher concentrations (Chattha et al., 2012).

  • Cancer Cell Inhibition : Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibit effective inhibition of cancer cell proliferation, particularly in leukemia and breast cancer cell lines (Lu et al., 2020).

  • Thrombin-Receptor Antagonist Derivatives : A novel thrombin-receptor antagonist, YD-3, based on 1H-indazole and its derivatives, has been synthesized and examined for its antiproliferatory activities against various cancer cell lines (郭瓊文, 2006).

  • Protein Binding Studies : The interactions of this compound with proteins like human serum albumin, pepsin, catalase, and trypsin have been investigated, which is vital for the design of novel inhibitors (Wang et al., 2019).

  • Organic Light-Emitting Diodes (OLEDs) : Iridium(III) complexes with phenylpyrazole and phenyl-1H-indazole derivatives show potential in OLEDs with tunable emission colors (Niu et al., 2018).

Properties

IUPAC Name

3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBKCOLSUUYOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306243
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13097-01-3
Record name 13097-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-fluorobenzophenone (1.0 g, 5.0 mmol) was added hydrazine (5 mL) and the reaction was heated to reflux for 3 hours. The reaction was then added to water (100 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried with sodium sulfate (Na2SO4) and concentrated to an oil. The subsequent hydrazine adduct was heated with pyridine (20 mL) to 170° C. for 4 days. Pyridine was then removed under vacuum and the resulting oil taken up in water (100 mL) and extracted with ethyl acetate (3×30 mL). The combined ethyl acetate layers were dried (Na2SO4) and concentrated to give the final compound (650 mg, 67% yield). 1H NMR (CDCl3) δ 10.6 (br s, 1H), 8.04–7.99 (m, 2H), 7.56–7.50 (m, 2H), 7.47–7.33 (m, 2H), 7.29–7.19 (m, 3H); ES-MS (m/z) 195 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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